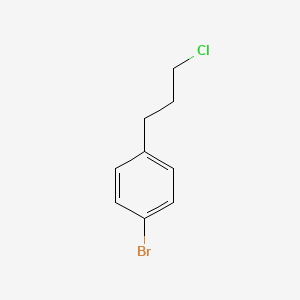

1-Bromo-4-(3-chloropropyl)benzene

Beschreibung

BenchChem offers high-quality 1-Bromo-4-(3-chloropropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(3-chloropropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-(3-chloropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFIAUVYPOZBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512003 | |

| Record name | 1-Bromo-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74003-34-2 | |

| Record name | 1-Bromo-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 1-Bromo-4-(3-chloropropyl)benzene

An In-Depth Technical Guide to 1-Bromo-4-(3-chloropropyl)benzene: Properties, Synthesis, and Reactivity

Abstract

1-Bromo-4-(3-chloropropyl)benzene (CAS No. 74003-34-2) is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structure, featuring a reactive primary alkyl chloride and a versatile aryl bromide moiety, positions it as a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its physical and chemical properties, detailed spectroscopic analysis, validated synthesis protocols, and a discussion of its core reactivity. The differential reactivity of its two halogenated sites is explored as a strategic advantage in sequential functionalization, enabling the targeted construction of pharmaceuticals, agrochemicals, and advanced polymers.[1]

Nomenclature and Structural Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible research and safety. 1-Bromo-4-(3-chloropropyl)benzene is systematically named according to IUPAC conventions, with its core structure being a benzene ring substituted at the 1 and 4 (para) positions.

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-4-(3-chloropropyl)benzene | [2] |

| CAS Number | 74003-34-2 | [1][2][3] |

| Molecular Formula | C₉H₁₀BrCl | [1][2][3] |

| Molecular Weight | 233.53 g/mol | [1][2][3] |

| SMILES | ClCCCC1=CC=C(Br)C=C1 | [2] |

| MDL Number | MFCD09744311 | [1][2] |

Physicochemical Properties

The physical properties of 1-Bromo-4-(3-chloropropyl)benzene are dictated by its molecular weight and the presence of polar carbon-halogen bonds, balanced by the nonpolar aromatic ring and alkyl chain. These characteristics influence its behavior in various solvents and its conditions of use.

| Property | Value | Notes |

| Boiling Point | 282.8 ± 15.0 °C (at 760 mmHg) | Predicted value; the high boiling point is consistent with its molecular weight and polarity.[1] |

| Density | 1.404 ± 0.06 g/cm³ | Predicted value; denser than water due to the presence of bromine and chlorine.[1] |

| Appearance | Colorless to pale yellow liquid | Inferred from analogous compounds. |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMF, Et₂O, Chloroform) | Expected behavior for a halogenated aromatic compound; confirmed by its use in organic synthesis.[3][4] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of a compound. The following analysis is based on published experimental data.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (300 MHz, CDCl₃):

-

δ 7.46 - 7.37 (m, 2H): These two protons are on the aromatic ring, ortho to the bromine atom. Their chemical shift is downfield due to the deshielding effect of the electronegative bromine.

-

δ 7.08 (d, J = 8.4 Hz, 2H): These two protons are on the aromatic ring, ortho to the chloropropyl group. They appear as a doublet due to coupling with the adjacent protons.

-

δ 3.51 (t, J = 6.4 Hz, 2H): This triplet corresponds to the two protons on the carbon adjacent to the chlorine atom (-CH₂Cl). The triplet pattern arises from coupling with the adjacent methylene group.

-

δ 2.74 (t, J = 7.4 Hz, 2H): This triplet represents the benzylic protons (-Ar-CH₂-), which are coupled to the adjacent methylene group.

-

δ 2.12 - 1.98 (m, 2H): This multiplet corresponds to the central methylene group of the propyl chain (-CH₂-CH₂-CH₂-), which is coupled to the protons on both adjacent carbons.[3]

¹³C NMR (75 MHz, CDCl₃):

-

δ 139.74, 131.68, 130.44, 120.04: These signals correspond to the six carbons of the aromatic ring. The signal at 120.04 ppm is attributed to the carbon atom bonded to the bromine (C-Br).

-

δ 44.11: This peak represents the carbon atom bonded to the chlorine (-CH₂Cl).

-

δ 33.90: This signal corresponds to the benzylic carbon (Ar-CH₂).

-

δ 32.24: This peak is assigned to the central carbon of the propyl chain.[3]

Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching (propyl chain) |

| ~1590, ~1485 | Medium-Strong | Aromatic C=C ring stretching |

| ~1070 | Medium | C-Br stretching (aryl) |

| 800-600 | Strong | C-Cl stretching (alkyl) |

| ~820 | Strong | C-H out-of-plane bending for 1,4-disubstituted benzene |

Predicted Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), 1-Bromo-4-(3-chloropropyl)benzene is expected to produce a distinct molecular ion peak and several characteristic fragments. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would lead to complex isotopic clusters for the molecular ion and any fragments containing these halogens.

Key Predicted Fragments:

-

Molecular Ion (M⁺): Peaks expected around m/z 232, 234, and 236, showing the characteristic isotopic pattern.

-

Loss of Cl: A significant fragment resulting from the cleavage of the C-Cl bond, leading to an ion at m/z 197/199.

-

Loss of C₃H₆Cl: Benzylic cleavage to lose the chloropropyl side chain, resulting in a bromophenyl cation at m/z 155/157.

-

Tropylium Ion Formation: The ion at m/z 119 (C₉H₁₁⁺), formed via cleavage of the C-Br bond and subsequent rearrangement, is a common feature in similar structures and would likely be a prominent peak.[5][6]

Synthesis and Manufacturing

The most direct and high-yielding synthesis reported in the literature involves the conversion of a precursor alcohol using thionyl chloride.[3] This method is favored for its efficiency and the mild conditions required.

Primary Synthetic Route: Chlorination of 3-(4-Bromophenyl)propan-1-ol

This procedure converts the primary alcohol on the propyl chain to a chloride, leaving the aryl bromide intact. The use of N,N-dimethylformamide (DMF) as a solvent and thionyl chloride as the chlorinating agent is a standard and effective method for this transformation.

Detailed Experimental Protocol

The following protocol is adapted from the literature and represents a reliable method for laboratory-scale synthesis.[3]

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Bromophenyl)propan-1-ol (1.0 eq) in N,N-dimethylformamide (DMF).

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Reagent Addition: Slowly add thionyl chloride (2.2 eq) to the cooled solution dropwise. Causality Note: Dropwise addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for approximately 19 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing cold water. Self-Validation: This step neutralizes any remaining thionyl chloride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (Et₂O) multiple times.[3]

-

Washing & Drying: Combine the organic layers and wash them with water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue via flash column chromatography on silica gel, eluting with pentane or hexane to yield the pure product. A reported yield for this procedure is 99%.[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-Bromo-4-(3-chloropropyl)benzene stems from the differential reactivity of its two carbon-halogen bonds. The primary alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions, while the aryl bromide is an ideal handle for metal-catalyzed cross-coupling reactions. This orthogonality allows for selective, sequential modifications.[1]

Reactions at the Alkyl Chloride Terminus

The C-Cl bond on the propyl chain is the more reactive site for nucleophilic attack. This allows for the introduction of a wide variety of functional groups, such as amines, azides, cyanides, and thiols, via Sₙ2 pathways. The choice of a nucleophile and reaction conditions can be tailored to build desired molecular scaffolds.

Reactions at the Aryl Bromide Terminus

The C-Br bond on the aromatic ring is relatively inert to nucleophilic substitution but is readily activated by transition metal catalysts (e.g., Palladium, Copper). This enables powerful C-C and C-N bond-forming reactions, including:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne linkages.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Strategic Sequential Functionalization

The true power of this reagent lies in the ability to perform these reactions sequentially. A typical strategy involves first performing a nucleophilic substitution at the more labile chloropropyl site, followed by a metal-catalyzed cross-coupling reaction at the more robust aryl bromide site. This approach provides a controlled, stepwise pathway to complex target molecules.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for 1-Bromo-4-(3-chloropropyl)benzene is not universally available, its handling should be guided by the known hazards of its constituent functional groups: halogenated alkanes and aromatic bromides.

-

General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[7][8] Prolonged contact may cause dermatitis.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling should be performed in a well-ventilated fume hood.[7][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7] Recommended storage temperature is between 2-8°C.[1] Keep away from strong oxidizing agents, acids, and bases.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[7][9]

Conclusion

1-Bromo-4-(3-chloropropyl)benzene is a highly versatile and synthetically valuable building block. Its defining characteristic is its bifunctional nature, which allows for controlled, sequential chemical modifications at two distinct sites. A solid understanding of its physicochemical properties, spectroscopic signatures, and differential reactivity is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide serves as a foundational technical resource for researchers and scientists aiming to incorporate this powerful intermediate into their synthetic programs.

References

-

MySkinRecipes. 1-Bromo-4-(3-chloropropyl)benzene. [Link]

-

PubChem. 1-Bromo-4-(3-bromopropyl)benzene. [Link]

-

PubChem. (1-Bromo-3-chloropropyl)benzene. [Link]

-

Chemsrc. 1-Bromo-4-(3-bromopropyl)benzene. [Link]

-

Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]

-

NIST. Benzene, 1-bromo-3-chloro- IR Spectrum. [Link]

-

Chegg. Solved Mass spectra for 1-bromo-4-propylbenzene and (3-bromopropyl)benzene. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromobenzene. [Link]

-

NIST. Benzene, 1-bromo-4-chloro- IR Spectrum. [Link]

-

NIST. Benzene, 1-bromo-3-chloro- Mass Spectrum. [Link]

-

International Journal of Pharmaceutical Sciences. Isatin Derivatives in Neurodegenerative Disorders. [Link]

-

ResearchGate. Experimental FT-IR spectra of 1-bromo-2-chlorobenzene. [Link]

-

PubChem. (1-Bromo-3,3,3-trichloropropyl)benzene. [Link]

Sources

- 1. 1-Bromo-4-(3-chloropropyl)benzene [myskinrecipes.com]

- 2. 1-bromo-4-(3-chloropropyl)benzene 95% | CAS: 74003-34-2 | AChemBlock [achemblock.com]

- 3. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Solved Mass spectra for 1-bromo-4-propylbenzene and | Chegg.com [chegg.com]

- 6. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR spectrum [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

synthesis of 1-Bromo-4-(3-chloropropyl)benzene from 3-(4-Bromophenyl)propan-1-ol

<An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(3-chloropropyl)benzene from 3-(4-Bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, in-depth exploration of the synthesis of 1-Bromo-4-(3-chloropropyl)benzene, a crucial bifunctional intermediate in pharmaceutical and materials science applications. The focus is on the conversion of 3-(4-Bromophenyl)propan-1-ol to the target molecule using thionyl chloride. This document delves into the reaction's mechanistic underpinnings, offers a detailed, step-by-step experimental protocol, and addresses potential challenges with troubleshooting strategies. The content is structured to provide both a theoretical understanding and a practical framework for laboratory execution, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of 1-Bromo-4-(3-chloropropyl)benzene

1-Bromo-4-(3-chloropropyl)benzene is a valuable building block in organic synthesis due to its dual halogen functionality.[1] The presence of both an aryl bromide and an alkyl chloride allows for selective and sequential reactions. The aryl bromide is amenable to a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for carbon-carbon bond formation. Concurrently, the alkyl chloride provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups. This differential reactivity makes it an ideal intermediate for constructing complex molecules with diverse applications in drug discovery and the development of liquid crystals and functionalized polymers.[1]

The synthesis begins with the readily available starting material, 3-(4-Bromophenyl)propan-1-ol. The primary objective is the selective chlorination of the primary alcohol, a common and essential transformation in organic chemistry.

The Chlorination Reaction: A Mechanistic Perspective

The conversion of a primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂) is a classic and efficient method. The reaction proceeds through a nucleophilic substitution pathway.

The mechanism involves the following key steps:

-

Activation of the Alcohol: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This initial step results in the displacement of a chloride ion and the formation of a protonated chlorosulfite intermediate.[2]

-

Deprotonation: A mild base, such as pyridine (often used as a solvent or catalyst), removes the proton from the oxonium ion, yielding a neutral chlorosulfite ester.[2]

-

Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bonded to the chlorosulfite group. For primary alcohols, this typically occurs via an Sₙ2 mechanism, leading to an inversion of stereochemistry (though not relevant for this achiral substrate).[3][4]

-

Product Formation: The intermediate collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The evolution of these gases drives the reaction to completion.[2][5]

The choice of solvent and the use of a base like pyridine can influence the reaction pathway. Pyridine is often added to neutralize the generated HCl, preventing potential acid-catalyzed side reactions.

A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-Bromo-4-(3-chloropropyl)benzene.

Materials and Reagents

| Reagent | Grade | Recommended Supplier |

| 3-(4-Bromophenyl)propan-1-ol | >98% | TCI Chemicals, Thermo Scientific |

| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich, Acros Organics |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific, VWR |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | --- |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser (for reflux, if necessary)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of 1-Bromo-4-(3-chloropropyl)benzene.

Detailed Procedure

A published procedure provides a reliable method for this synthesis.[6]

-

Dissolve 3-(4-Bromophenyl)propan-1-ol (3.5 g, 15 mmol) in N,N-dimethylformamide (DMF) (30 mL).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride (2.36 mL, 32.54 mmol) to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 19 hours.[6]

-

Quench the reaction by adding water (100 mL) and then wash with additional water (2 x 100 mL).

-

Separate the layers and extract the aqueous phase with diethyl ether (2 x 100 mL).

-

Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography using 100% pentane as the eluent to yield the final product.[6]

Expected Results and Characterization

Following this protocol, a high yield of the desired product is expected.

Yield and Physical Properties

-

Yield: A yield of approximately 99% has been reported.[6]

-

Appearance: The product is typically a liquid.

-

Boiling Point: Approximately 282.8°C.[1]

-

Density: Around 1.404 g/cm³.[1]

Spectroscopic Data

The structure of 1-Bromo-4-(3-chloropropyl)benzene can be confirmed by the following spectroscopic data:[6]

-

¹H NMR (300 MHz, CDCl₃): δ 7.46 - 7.37 (m, 2H), 7.08 (d, J = 8.4 Hz, 2H), 3.51 (t, J = 6.4 Hz, 2H), 2.74 (t, J = 7.4 Hz, 2H), 2.12 - 1.98 (m, 2H).

-

¹³C NMR (75 MHz, CDCl₃): δ 139.74, 131.68, 130.44, 120.04, 44.11, 33.90, 32.24.

Safety and Handling

5.1. Reagent Safety

-

3-(4-Bromophenyl)propan-1-ol: Causes skin and serious eye irritation, and may cause respiratory irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl Chloride: A corrosive and toxic substance. Handle in a well-ventilated fume hood. It reacts violently with water.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a fume hood and wear appropriate PPE.

5.2. Procedural Precautions

-

The addition of thionyl chloride is exothermic and should be done slowly at a controlled temperature (0°C).

-

The quenching of the reaction mixture should be performed carefully to control the evolution of gas.

-

All glassware should be dry to prevent the decomposition of thionyl chloride.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the amount of thionyl chloride. Ensure all reagents are anhydrous. |

| Product loss during workup | Perform extractions carefully and ensure complete phase separation. | |

| Impure Product | Side reactions | Maintain a low temperature during the addition of thionyl chloride. Use of pyridine can minimize side reactions. |

| Incomplete removal of starting material | Optimize the purification step (e.g., adjust the solvent system for column chromatography). |

Conclusion

The using thionyl chloride is a robust and high-yielding reaction. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this versatile intermediate for a wide range of applications in organic synthesis. The provided mechanistic insights and troubleshooting strategies further equip scientists to optimize the reaction for their specific needs.

References

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(3-bromopropyl)benzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). WO2007028761A1 - Method for chlorinating alcohols.

-

Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Bromo-4-(3-chloropropyl)benzene. Retrieved from [Link]

-

Hyperconjugation. (2024, January 12). Reaction of a primary alcohol with thionyl chloride, SOCl2. Retrieved from [Link]

- Google Patents. (n.d.). US20080228016A1 - Method for Chlorinating Alcohols.

Sources

- 1. 1-Bromo-4-(3-chloropropyl)benzene [myskinrecipes.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 7. 1-bromo-4-(3-chloropropyl)benzene 95% | CAS: 74003-34-2 | AChemBlock [achemblock.com]

- 8. 3-(4-Bromophenyl)-1-propanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

spectroscopic data for 1-Bromo-4-(3-chloropropyl)benzene (1H NMR, 13C NMR)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-(3-chloropropyl)benzene

Introduction

1-Bromo-4-(3-chloropropyl)benzene (CAS No. 74003-34-2) is a bifunctional organic compound featuring both an aromatic bromide and an alkyl chloride.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules in the pharmaceutical and agrochemical industries.[2] Its distinct halogenated moieties allow for selective and sequential reactions, providing a versatile scaffold for drug development and materials science.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Bromo-4-(3-chloropropyl)benzene. We will delve into the ¹H and ¹³C NMR spectra, offering a detailed interpretation of the chemical shifts, coupling constants, and multiplicities to unequivocally confirm the compound's molecular structure. This document is intended for researchers, chemists, and quality control specialists who rely on spectroscopic data for structural elucidation and material verification.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data is foundational to accurate structural analysis. The following describes a standard, field-proven methodology for preparing and analyzing a sample such as 1-Bromo-4-(3-chloropropyl)benzene.

1. Sample Preparation:

- Approximately 5-10 mg of the analyte, 1-Bromo-4-(3-chloropropyl)benzene, is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).

- Causality: CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single deuterium lock signal. The deuterium atom is NMR-inactive at proton frequencies, thus preventing solvent signal interference.

- A small amount of Tetramethylsilane (TMS) is added as an internal standard.

- Causality: TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR. Its 12 equivalent protons give a single, sharp signal, and its volatility allows for easy removal if sample recovery is needed.

2. Instrumentation and Acquisition:

- The prepared sample is transferred to a standard 5 mm NMR tube.

- The data presented herein was acquired on a 300 MHz spectrometer for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR.[3]

- Trustworthiness: Before data acquisition, the instrument is tuned and the magnetic field is shimmed using the deuterium lock signal from the solvent. This process optimizes the magnetic field homogeneity, ensuring high resolution and sharp, symmetrical peaks, which is critical for accurate multiplicity and coupling constant analysis.

The logical workflow for NMR analysis is depicted below.

Caption: Numbering scheme for 1-Bromo-4-(3-chloropropyl)benzene.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environment. The data, acquired in CDCl₃ at 300 MHz, is summarized below. [3]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-2, H-6 | 7.46 - 7.37 | m | - | 2H | Ar-H |

| H-3, H-5 | 7.08 | d | 8.4 | 2H | Ar-H |

| H-9 | 3.51 | t | 6.4 | 2H | -CH₂-Cl |

| H-7 | 2.74 | t | 7.4 | 2H | Ar-CH₂ - |

| H-8 | 2.12 - 1.98 | m | - | 2H | -CH₂-CH₂ -CH₂- |

-

Aromatic Protons (H-2, H-3, H-5, H-6): The signals between 7.08 and 7.46 ppm are characteristic of protons on a benzene ring.

-

The multiplet observed at δ 7.46-7.37 ppm corresponds to the two protons (H-2, H-6) ortho to the bromine atom. [3]The electron-withdrawing nature of bromine deshields these protons, shifting them downfield. Their signal is a multiplet, often appearing as a doublet, due to coupling with the adjacent H-3 and H-5 protons.

-

The doublet at δ 7.08 ppm is assigned to the two protons (H-3, H-5) ortho to the chloropropyl group. [3]These are upfield relative to H-2/H-6 because the alkyl group is less deactivating than bromine. The clean doublet splitting with a coupling constant (J) of 8.4 Hz is indicative of ortho-coupling to the H-2/H-6 protons. [3]

-

-

Alkyl Protons (H-7, H-8, H-9):

-

The triplet at δ 3.51 ppm is assigned to the methylene protons adjacent to the chlorine atom (H-9). [3]Chlorine is a highly electronegative atom, causing a significant downfield shift for these protons. The triplet multiplicity (J = 6.4 Hz) arises from coupling to the two adjacent H-8 protons (n+1 rule, 2+1=3). [3] * The benzylic protons (H-7) appear as a triplet at δ 2.74 ppm. [3]Being attached directly to the aromatic ring, they are deshielded relative to a standard alkane but less so than the H-9 protons. The triplet splitting (J = 7.4 Hz) is due to coupling with the two neighboring H-8 protons. [3] * The multiplet (a pentet or quintet) between δ 2.12-1.98 ppm corresponds to the central methylene protons (H-8). [3]These protons are coupled to both the H-7 protons (2) and the H-9 protons (2), resulting in a more complex splitting pattern. Their chemical shift is the most upfield of the alkyl protons, as they are furthest from the deshielding effects of the aromatic ring and the chlorine atom.

-

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the electronic environment of each unique carbon atom in the molecule. The data, acquired in CDCl₃ at 75 MHz, is summarized below. [3]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 139.74 | C-1 | Quaternary aromatic carbon attached to the propyl group. |

| 131.68 | C-3, C-5 | Aromatic CH carbons ortho to the propyl group. |

| 130.44 | C-2, C-6 | Aromatic CH carbons ortho to the bromine. |

| 120.04 | C-4 | Quaternary aromatic carbon attached to the bromine (ipso-carbon). |

| 44.11 | C-9 | Aliphatic carbon bonded to chlorine (-C H₂-Cl). |

| 33.90 | C-7 | Benzylic carbon (Ar-C H₂-). |

| 32.24 | C-8 | Central aliphatic carbon (-CH₂-C H₂-CH₂-). |

-

Aromatic Carbons (C-1 to C-6): The four signals in the typical aromatic region (δ 120-140 ppm) confirm the presence of a disubstituted benzene ring.

-

The signal at δ 139.74 ppm is assigned to C-1, the quaternary carbon bearing the propyl substituent. [3] * The two most intense signals in the aromatic region, δ 131.68 and 130.44 ppm, are assigned to the protonated aromatic carbons (C-3/C-5 and C-2/C-6, respectively). [3] * The signal at δ 120.04 ppm is assigned to C-4, the ipso-carbon directly attached to the bromine. [3]The strong shielding effect of bromine on its directly attached carbon often shifts this signal upfield relative to other substituted carbons.

-

-

Aliphatic Carbons (C-7, C-8, C-9):

-

The most downfield aliphatic signal at δ 44.11 ppm corresponds to C-9, the carbon directly bonded to the electronegative chlorine atom. [3] * The signals at δ 33.90 ppm and δ 32.24 ppm are assigned to the benzylic carbon (C-7) and the central methylene carbon (C-8), respectively. [3]The C-7 carbon experiences a moderate downfield shift due to its proximity to the aromatic ring.

-

Conclusion

The ¹H and ¹³C NMR spectroscopic data provide a complete and unambiguous structural confirmation of 1-Bromo-4-(3-chloropropyl)benzene. The chemical shifts, integration values, and coupling patterns observed in the ¹H NMR spectrum align perfectly with the expected electronic environments and neighboring proton interactions. Similarly, the ¹³C NMR spectrum shows the correct number of unique carbon signals with chemical shifts consistent with their positions within the aromatic ring and the alkyl side chain. This detailed analysis serves as a reliable reference for the identification and quality assessment of this important synthetic intermediate.

References

-

Title: 1-Bromo-4-(3-chloropropyl)benzene Source: MySkinRecipes URL: [Link]

-

Title: 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 Source: PubChem URL: [Link]

Sources

A Technical Guide to the Solubility of 1-Bromo-4-(3-chloropropyl)benzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-4-(3-chloropropyl)benzene, a key intermediate in the synthesis of pharmaceuticals and functionalized materials.[1] In the absence of extensive published quantitative solubility data, this document synthesizes information from its chemical structure, physicochemical properties of analogous compounds, and qualitative observations from synthesis protocols to predict its solubility profile. Furthermore, a detailed, field-proven experimental workflow is presented to enable researchers to precisely determine its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its solution behavior for process optimization, reaction design, and formulation development.

Introduction: Understanding the Molecule

1-Bromo-4-(3-chloropropyl)benzene (CAS No. 74003-34-2) is a bifunctional organic molecule featuring a brominated aromatic ring and a chlorinated alkyl chain.[1][2] This unique structure allows for selective chemical modifications at two distinct sites, making it a versatile building block in organic synthesis.[1] Its applications range from the construction of complex molecular architectures in drug discovery to the development of liquid crystals and functionalized polymers.[1]

A thorough understanding of its solubility is paramount for its effective use. Solubility dictates the choice of reaction media, purification methods, and ultimately, the efficiency and scalability of synthetic processes. This guide will delve into the factors governing its solubility and provide a practical framework for its quantitative assessment.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrCl | [2] |

| Molecular Weight | 233.53 g/mol | [2] |

| Predicted Boiling Point | 282.8 ± 15.0 °C | [1] |

| Predicted Density | 1.404 ± 0.06 g/cm³ | [1] |

Predicted Solubility Profile: A "Like Dissolves Like" Analysis

The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The structure of 1-Bromo-4-(3-chloropropyl)benzene suggests a predominantly nonpolar to weakly polar character.

Structural Analysis:

-

Aromatic Ring: The benzene ring is inherently nonpolar and lipophilic.

-

Halogen Substituents (Br and Cl): While the C-Br and C-Cl bonds are polar, the overall molecule lacks the capacity for strong hydrogen bonding. The electronegativity of the halogens can influence molecular polarity, but the large size of the bromine atom and the overall symmetry of the substituted ring can diminish the net dipole moment.

-

Propyl Chain: The three-carbon alkyl chain is nonpolar.

Based on this structure, we can predict its solubility in different classes of organic solvents.

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Pentane, Toluene | High | The nonpolar nature of these solvents aligns well with the lipophilic benzene ring and alkyl chain of the solute. Intermolecular interactions (van der Waals forces) in the solute and solvent are of similar strength.[4][5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High to Very High | These solvents possess a significant dipole moment but lack acidic protons. They can effectively solvate the polar C-Br and C-Cl bonds through dipole-dipole interactions, while their organic character accommodates the nonpolar regions of the molecule. The use of DMF as a reaction solvent and ether for extraction in its synthesis confirms high solubility in these types of solvents.[6] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | These solvents are characterized by their ability to donate hydrogen bonds. While they have a polar component that can interact with the haloalkane, significant energy is required to disrupt the strong hydrogen bonding network of the solvent itself.[5] The new solute-solvent interactions are not strong enough to fully compensate for this, leading to lower solubility compared to aprotic solvents. |

| Aqueous | Water | Very Low / Insoluble | The molecule's inability to form hydrogen bonds with water, combined with its large nonpolar surface area, makes it highly hydrophobic.[5] Synthesis protocols confirm its insolubility in water through quenching and washing steps.[6] |

This predictive analysis is supported by qualitative data from a known synthesis of 1-Bromo-4-(3-chloropropyl)benzene. In this procedure, the precursor is dissolved in DMF (a polar aprotic solvent), the product is extracted with diethyl ether (a weakly polar aprotic solvent), and purification is achieved using flash-column chromatography with 100% pentane (a nonpolar solvent).[6] This practical application strongly indicates high solubility in DMF and ether, and at least sufficient solubility in pentane for chromatographic mobility.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to quantitative data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of 1-Bromo-4-(3-chloropropyl)benzene in a given solvent at a specific temperature.

Materials and Equipment

-

1-Bromo-4-(3-chloropropyl)benzene (≥95% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Bromo-4-(3-chloropropyl)benzene to a pre-weighed vial. "Excess" means adding enough solid so that some remains undissolved after equilibration.

-

Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation. Visually confirm that undissolved solid remains.

-

-

Sample Collection and Dilution:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Carefully draw a known volume (e.g., 100 µL) of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask (e.g., 10 mL). This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample to the mark with the same solvent.

-

Record the final diluted volume and weigh the flask again to determine the mass of the solution for gravimetric analysis if needed.

-

-

Quantitative Analysis (HPLC/GC):

-

Prepare a series of calibration standards of 1-Bromo-4-(3-chloropropyl)benzene of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted sample by HPLC or GC.

-

Generate a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution using the following formula:

Csaturated = Cdiluted × (Vfinal / Vinitial)

Where:

-

Csaturated is the solubility.

-

Cdiluted is the concentration of the diluted sample determined from the calibration curve.

-

Vfinal is the final volume of the diluted sample (e.g., 10 mL).

-

Vinitial is the initial volume of the supernatant taken (e.g., 100 µL).

-

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Self-Validating System and Causality

-

Why an excess of solid? This ensures that the solution reaches its saturation point, a state of thermodynamic equilibrium.

-

Why a 24-hour equilibration? This timeframe is generally sufficient for most organic compounds to reach saturation, but longer times may be necessary and should be verified.

-

Why filtration? The removal of all particulate matter is crucial for accurate quantification. Any undissolved solid in the analytical sample will lead to an overestimation of solubility.

-

Why a calibration curve? This provides a robust and accurate method for quantifying the concentration of the analyte, accounting for instrument response.

Visualization of Solubility Principles

The interplay of factors governing the solubility of 1-Bromo-4-(3-chloropropyl)benzene can be visualized as a logical workflow.

Caption: Factors influencing the solubility of the target compound.

Conclusion for the Modern Researcher

While a definitive, publicly available quantitative dataset on the solubility of 1-Bromo-4-(3-chloropropyl)benzene remains elusive, a strong predictive framework can be established based on its molecular structure and the fundamental principles of intermolecular forces. It is anticipated to exhibit high solubility in a broad range of nonpolar and polar aprotic organic solvents, with limited solubility in protic solvents and practical insolubility in water.

For applications requiring precise concentration control, such as kinetic studies, process scale-up, or formulation, the experimental protocol detailed in this guide provides a robust and reliable method for generating the necessary quantitative data. By understanding both the theoretical underpinnings and the practical means of determination, researchers can confidently and efficiently utilize 1-Bromo-4-(3-chloropropyl)benzene in their work.

References

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]

-

1-Bromo-3-phenylpropane. ChemBK. [Link]

-

1-Bromo-4-propylbenzene. PubChem. [Link]

-

1-Bromo-4-(3-chloropropyl)benzene. MySkinRecipes. [Link]

-

Why do haloalkanes dissolve in organic solvents? Quora. [Link]

-

(1-Bromo-3-chloropropyl)benzene. PubChem. [Link]

-

1-Bromo-4-(1-bromopropyl)benzene. PubChem. [Link]

-

Physical Properties of Haloalkanes and Haloarenes. CK-12 Foundation. [Link]

-

Give reasons AHaloalkanes easily dissolve in organic class 11 chemistry CBSE. Vedantu. [Link]

-

Why haloalkanes are easily dissolved in organic solvent. Filo. [Link]

-

Solubility. iPrep. [Link]

Sources

- 1. 1-Bromo-4-(3-chloropropyl)benzene [myskinrecipes.com]

- 2. 1-bromo-4-(3-chloropropyl)benzene 95% | CAS: 74003-34-2 | AChemBlock [achemblock.com]

- 3. Buckminsterfullerene - Wikipedia [en.wikipedia.org]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. (1-Bromo-3-chloropropyl)benzene | C9H10BrCl | CID 12851436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

potential applications of 1-Bromo-4-(3-chloropropyl)benzene in organic synthesis

An In-depth Technical Guide to the Synthetic Applications of 1-Bromo-4-(3-chloropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(3-chloropropyl)benzene is a versatile bifunctional organic compound that serves as a valuable intermediate in a multitude of synthetic transformations. Its unique structure, featuring an aryl bromide and an alkyl chloride, allows for selective and sequential reactions, making it a powerful tool in the construction of complex molecular architectures. This guide provides a comprehensive overview of the core applications of 1-bromo-4-(3-chloropropyl)benzene in organic synthesis, with a focus on its utility in cross-coupling reactions, nucleophilic substitutions, and the synthesis of heterocyclic compounds. Detailed mechanistic insights, experimental protocols, and strategic considerations are presented to enable researchers to effectively harness the synthetic potential of this important building block in pharmaceutical and material science applications.

Introduction: A Molecule of Dichotomous Reactivity

1-Bromo-4-(3-chloropropyl)benzene (CAS No: 74003-34-2) is a halogenated aromatic hydrocarbon with the molecular formula C₉H₁₀BrCl and a molecular weight of 233.53 g/mol .[1][2] The synthetic utility of this compound stems from the differential reactivity of its two carbon-halogen bonds. The aryl C-Br bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the alkyl C-Cl bond is a prime site for nucleophilic substitution. This dichotomy in reactivity allows for a programmed, stepwise approach to the synthesis of more complex molecules, where each functional group can be addressed independently under distinct reaction conditions. This guide will explore the key transformations involving 1-bromo-4-(3-chloropropyl)benzene, providing both the theoretical underpinnings and practical methodologies for its application in modern organic synthesis.[1]

Synthesis of 1-Bromo-4-(3-chloropropyl)benzene

A common and efficient method for the preparation of 1-bromo-4-(3-chloropropyl)benzene involves the conversion of the corresponding alcohol, 3-(4-bromophenyl)propan-1-ol, using a chlorinating agent such as thionyl chloride.[3] The causality behind this choice of reagent lies in its ability to cleanly convert a primary alcohol to an alkyl chloride with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis from 3-(4-Bromophenyl)propan-1-ol[3]

-

Step 1: Dissolution. Dissolve 3-(4-bromophenyl)propan-1-ol (1.0 eq) in N,N-dimethylformamide (DMF).

-

Step 2: Cooling. Cool the solution to 0°C in an ice bath.

-

Step 3: Addition of Thionyl Chloride. Slowly add thionyl chloride (2.2 eq) to the cooled solution while stirring.

-

Step 4: Reaction. Allow the reaction mixture to warm to room temperature and stir for 19 hours.

-

Step 5: Quenching and Extraction. Quench the reaction by adding water. Extract the aqueous layer with diethyl ether.

-

Step 6: Drying and Concentration. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 7: Purification. Purify the crude product by flash column chromatography on silica gel using 100% pentane as the eluent to afford 1-bromo-4-(3-chloropropyl)benzene.

An alternative conceptual approach to the synthesis involves a two-step process starting from benzene: a Friedel-Crafts alkylation followed by bromination.[4]

Caption: Synthetic workflow for 1-bromo-4-(3-chloropropyl)benzene.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide

The carbon-bromine bond on the aromatic ring of 1-bromo-4-(3-chloropropyl)benzene is an excellent handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for the formation of carbon-carbon and carbon-heteroatom bonds.[5] The higher reactivity of aryl bromides compared to aryl chlorides in oxidative addition to palladium(0) allows for selective functionalization of the C-Br bond.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[7] 1-bromo-4-(3-chloropropyl)benzene readily participates in this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents.[5]

Mechanism Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[8][9]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

-

Step 1: Catalyst Preparation. In a reaction vessel, combine 1-bromo-4-(3-chloropropyl)benzene (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

-

Step 2: Solvent Addition. Add a suitable solvent system, for example, a mixture of toluene and water.

-

Step 3: Reaction. Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C until the starting material is consumed (monitored by TLC or GC-MS).

-

Step 4: Workup. Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Step 5: Purification. Dry the organic layer, concentrate, and purify the residue by column chromatography.

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80-110°C |

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is highly valuable for the synthesis of conjugated enynes and has broad applications in materials science and medicinal chemistry.

Mechanism Insight: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

Representative Protocol for Sonogashira Coupling[11]

-

Step 1: Reagent Mixture. To a solution of 1-bromo-4-(3-chloropropyl)benzene (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent like triethylamine or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Step 2: Reaction. Stir the mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Step 3: Workup and Purification. Upon completion, the reaction is typically worked up by filtration to remove the amine salt, followed by extraction and purification of the product by column chromatography.

| Parameter | Condition |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Cu Co-catalyst | CuI |

| Base/Solvent | Triethylamine, Diisopropylamine |

| Temperature | Room Temperature to 70°C |

Table 2: Typical Reaction Conditions for Sonogashira Coupling.

Nucleophilic Substitution at the Alkyl Chloride

The 3-chloropropyl side chain of 1-bromo-4-(3-chloropropyl)benzene provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, azides, cyanides, and alkoxides. The primary nature of the alkyl chloride favors an Sₙ2 mechanism, leading to inversion of stereochemistry if a chiral nucleophile is used.

Application in the Synthesis of Carbazole Derivatives

A notable application of the nucleophilic substitution reactivity of the chloropropyl group is in the synthesis of N-alkylated carbazoles. Carbazoles are an important class of nitrogen-containing heterocycles with significant biological and photophysical properties. The nitrogen atom of a carbazole is nucleophilic and can displace the chloride from 1-bromo-4-(3-chloropropyl)benzene or its derivatives.[13]

Representative Protocol for N-Alkylation of Carbazole

-

Step 1: Deprotonation. In a suitable solvent such as DMF, treat a solution of the carbazole starting material with a base (e.g., NaH or K₂CO₃) to generate the carbazolide anion.

-

Step 2: Alkylation. Add 1-bromo-4-(3-chloropropyl)benzene to the solution and stir at room temperature or with heating.

-

Step 3: Workup and Purification. After the reaction is complete, quench with water and extract the product with an organic solvent. Purify by recrystallization or column chromatography.

Caption: Workflow for the N-alkylation of carbazole.

Grignard Reagent Formation and Subsequent Reactions

The aryl bromide functionality can be converted into a Grignard reagent by reacting with magnesium metal.[14] This opens up another avenue for C-C bond formation, as the resulting organometallic species is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters. It is crucial to use an anhydrous ethereal solvent like THF or diethyl ether for this reaction to prevent quenching of the Grignard reagent.

Strategic Applications in Multi-step Synthesis

The true power of 1-bromo-4-(3-chloropropyl)benzene lies in the ability to perform sequential reactions on its two distinct reactive sites. For instance, one could first perform a Suzuki coupling on the aryl bromide, and then use the chloropropyl group in a subsequent nucleophilic substitution reaction. This strategic approach is invaluable in the synthesis of complex pharmaceutical intermediates and functional materials.[1][15]

Conclusion

1-Bromo-4-(3-chloropropyl)benzene is a highly valuable and versatile building block in organic synthesis. Its dichotomous reactivity allows for a wide range of selective transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and Grignard reagent formation. The ability to functionalize the aryl bromide and alkyl chloride moieties independently provides a powerful strategy for the efficient construction of complex molecules. The protocols and mechanistic insights provided in this guide aim to equip researchers with the knowledge to effectively utilize this compound in their synthetic endeavors, from drug discovery to materials science.

References

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Bromo-4-(3-chloropropyl)benzene. Retrieved from [Link]

-

Lauher, J. (2020, September 1). Synthesis of p-Bromopropylbenzene. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(3-bromopropyl)benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, October 31). Friedel-Crafts alkylation of fluorochloropropane. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]

-

ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]

-

Chemistry Guru. (n.d.). Friedel Crafts Alkylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

YouTube. (2025, December 1). Friedel–Crafts Alkylation in 20 Seconds | A-Level Chemistry. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

CONICET. (2009, May 21). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Role of (3-bromo-1-phenylpropyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (2014, February 26). CN103601668A - Preparation method of N-phenyl-3-bromocarbazole.

-

Sciencemadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

Chemistry Steps. (2022, January 2). Friedel–Crafts Alkylation with Practice Problems. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antibacterial evaluation of bromo phenyl substituted carbazoles. Retrieved from [Link]

-

ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

-

MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 17). Elimination-Addition and Benzynes in Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

Sources

- 1. 1-Bromo-4-(3-chloropropyl)benzene [myskinrecipes.com]

- 2. 1-bromo-4-(3-chloropropyl)benzene 95% | CAS: 74003-34-2 | AChemBlock [achemblock.com]

- 3. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 1-Bromo-4-(3-bromo-1-chloropropyl)benzene | 33994-21-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nbinno.com [nbinno.com]

reactivity of the aryl bromide in 1-Bromo-4-(3-chloropropyl)benzene

An In-depth Technical Guide to the Chemoselective Reactivity of the Aryl Bromide in 1-Bromo-4-(3-chloropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(3-chloropropyl)benzene is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] It possesses two distinct electrophilic sites: a moderately reactive aryl bromide on an sp²-hybridized carbon and a primary alkyl chloride on an sp³-hybridized carbon. This guide provides an in-depth exploration of the chemoselective reactivity of the aryl bromide moiety. We will dissect the fundamental principles governing its activation in palladium-catalyzed cross-coupling reactions and its conversion into an organometallic nucleophile, contrasting this with the reactivity profile of the alkyl chloride. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for leveraging the unique synthetic potential of this versatile building block.

Introduction: The Principle of Chemoselectivity

The synthetic utility of a molecule like 1-Bromo-4-(3-chloropropyl)benzene lies in the ability to functionalize one reactive site while leaving the other intact for subsequent transformations.[1] The key to unlocking this potential is understanding the principles of chemoselectivity. The carbon-bromine (C-Br) bond on the aromatic ring and the carbon-chlorine (C-Cl) bond on the alkyl chain exhibit fundamentally different reactivities.

-

Aryl Bromide (Csp²-Br): This bond is characterized by its susceptibility to oxidative addition by low-valent transition metals, particularly palladium(0). This activation is the gateway to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3]

-

Alkyl Chloride (Csp³-Cl): This primary alkyl halide is a classic substrate for nucleophilic substitution (Sₙ2) reactions.[4][5] It is generally unreactive towards the palladium(0) catalysts used for aryl halide cross-coupling under typical conditions.

This differential reactivity allows for the aryl bromide to be the primary target for a host of transformations, which will be the focus of this guide.

Palladium-Catalyzed Cross-Coupling: The Dominant Pathway

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[2][6] The aryl bromide in 1-Bromo-4-(3-chloropropyl)benzene is an excellent substrate for these transformations. The general catalytic cycle, which applies to reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck, is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex.[7]

The widely accepted order of reactivity for aryl halides in this critical step is I > Br > OTf > Cl, making the aryl bromide significantly more reactive than an aryl chloride and orders of magnitude more reactive than the alkyl chloride present in the molecule.[8][9]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures or connecting aryl groups to alkyl or vinyl fragments. It involves the coupling of an organoboron species with an organic halide.[2][7][10]

Causality of Experimental Choices:

-

Catalyst: A Pd(0) source is essential. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a more stable Pd(II) precatalyst (like Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that facilitate the oxidative addition and reductive elimination steps.

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7]

-

Solvent: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

-

Apparatus Setup: To a flame-dried Schlenk flask, add 1-Bromo-4-(3-chloropropyl)benzene (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL), via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the formation of an aryl-amine bond, a critical linkage in many pharmaceutical compounds. It couples an aryl halide with a primary or secondary amine.

Causality of Experimental Choices:

-

Catalyst/Ligand: This reaction is highly dependent on specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Josiphos ligands) that promote the reductive elimination step to form the C-N bond, which can otherwise be challenging.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common as it is strong enough to deprotonate the amine without competing as a nucleophile.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

-

Apparatus Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried vial.

-

Reagent Addition: Add 1-Bromo-4-(3-chloropropyl)benzene (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL).

-

Reaction: Seal the vial and heat to 100 °C, stirring until the starting material is consumed (monitored by GC-MS).

-

Work-up: Cool the reaction mixture, dilute with diethyl ether, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |

| Heck Coupling | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, Piperidine | THF, DMF | 25-60 |

Grignard Reagent Formation: Inverting Reactivity

While palladium catalysis treats the aryl bromide as an electrophile, it is also possible to convert it into a powerful carbon nucleophile through the formation of a Grignard reagent. This transformation also proceeds with high chemoselectivity.

Chemoselectivity in Grignard Formation: The standard reactivity of organic halides with magnesium metal is Alkyl-I > Alkyl-Br > Alkyl-Cl and Aryl-I > Aryl-Br > Aryl-Cl. While direct reaction of 1-Bromo-4-(3-chloropropyl)benzene with magnesium turnings could potentially lead to a mixture of products, the aryl bromide is significantly more reactive than the alkyl chloride.[11] However, a more controlled and selective method is the halogen-magnesium exchange , which operates under cryogenic conditions to minimize side reactions.[11]

Causality of Experimental Choices:

-

Reagent: An exchange reagent like isopropylmagnesium chloride (i-PrMgCl) is used. The thermodynamic driving force favors the formation of the more stable aryl Grignard reagent from the less stable alkyl Grignard.

-

Temperature: The reaction is conducted at low temperatures (-15 °C to -20 °C) to prevent the newly formed Grignard reagent from reacting with the alkyl chloride of another molecule (Wurtz-type coupling) or other side reactions.[11]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively solvates and stabilizes the Grignard reagent.

Self-Validating Experimental Protocol: Selective Grignard Formation

-

Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a thermometer, a magnetic stirrer, and a nitrogen inlet.

-

Reagent Preparation: Dissolve 1-Bromo-4-(3-chloropropyl)benzene (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

-

Reaction Conditions: Cool the solution to -20 °C using a dry ice/acetone bath.

-

Grignard Exchange: Slowly add a solution of isopropylmagnesium chloride (1.05 mmol, 1.05 eq in THF) dropwise, ensuring the internal temperature does not exceed -15 °C.

-

Completion: Stir the resulting mixture at -20 °C for 2 hours. The Grignard reagent is now formed in situ and can be used directly.

-

Trapping: For validation, an electrophile (e.g., benzaldehyde, 1.1 mmol) can be added at -20 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated to yield the crude product for purification.

Conclusion

The reactivity of 1-Bromo-4-(3-chloropropyl)benzene is dominated by the aryl bromide moiety under the most common and synthetically valuable reaction conditions. Its preferential activation by palladium(0) catalysts provides a reliable entry point for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures while preserving the alkyl chloride for subsequent nucleophilic substitution. Furthermore, the C-Br bond can be selectively converted into a nucleophilic Grignard reagent under controlled conditions. This predictable chemoselectivity makes it an invaluable tool for researchers in drug discovery and materials science, offering a reliable two-stage strategy for molecular elaboration.

References

- Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C

- 1-broMo-4-(3-chloropropyl)benzene synthesis. ChemicalBook.

- Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex.

- The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Taylor & Francis.

- Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides.

- Palladium catalyzed couplings. Chemistry LibreTexts.

- Mechanistic Studies of the Suzuki Cross-Coupling Reaction.

- The Grignard Reaction (Experiment). Chemistry LibreTexts.

- Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. NIH.

- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.

- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. RSC Publishing.

- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH.

- Grignard Reagent Synthesis Reaction Mechanism. YouTube.

- 1-Bromo-4-(3-chloropropyl)benzene. MySkinRecipes.

- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.

- Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.

- Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Trifl

- Reactions of Alkyl Halides- Substitution and Elimin

- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.

- Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.

- Named Reactions Of Haloalkanes and haloarenes. chemistryworkshopjr.

- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. RSC Publishing.

- Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliph

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem.

Sources

- 1. 1-Bromo-4-(3-chloropropyl)benzene [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-(3-chloropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-Bromo-4-(3-chloropropyl)benzene. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and toxicological profiles to ensure technical accuracy and promote a culture of safety in the laboratory. The causality behind each recommendation is explained to provide a deeper understanding of the risks involved.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. These characteristics influence its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 74003-34-2 | [1] |

| Molecular Formula | C₉H₁₀BrCl | [1] |

| Molecular Weight | 233.53 g/mol | [1] |

| Appearance | Clear Liquid | [2] |

| Solubility | Insoluble in water. | [2] |

| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly closed. | [1][2] |

Section 2: Hazard Identification and GHS Classification

1-Bromo-4-(3-chloropropyl)benzene is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a clear and universal understanding of its potential dangers.

Signal Word: Danger [1]

GHS Pictograms:

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

A selection of the most critical precautionary statements includes:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

Section 3: Toxicological Profile and Health Effects

While specific toxicological studies on 1-Bromo-4-(3-chloropropyl)benzene are not extensively detailed in readily available literature, data from structurally similar compounds and GHS classifications provide a strong basis for assessing its health risks. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Acute Effects:

-

Inhalation: Vapors may cause respiratory irritation, leading to symptoms such as coughing and shortness of breath.[2][5] High concentrations of similar brominated compounds can cause dizziness, headache, and nausea.[6]

-